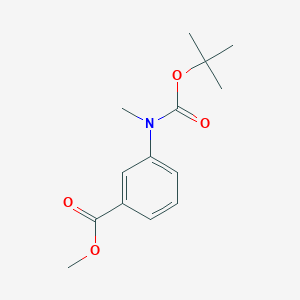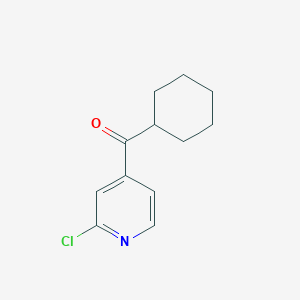
3,5-Difluoro-4-iodo-pyridine-2-carbonitrile
Übersicht
Beschreibung
3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is a chemical compound with the molecular formula C6HF2IN2 . It is a white solid and has a molecular weight of 265.99 g/mol .
Molecular Structure Analysis
The linear formula for 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is C6HF2IN2 . Unfortunately, the specific structural details or a detailed molecular structure diagram is not provided in the search results.Physical And Chemical Properties Analysis
3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is a white solid . It has a molecular weight of 265.99 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
3,5-Difluoro-4-iodo-pyridine-2-carbonitrile: is a valuable intermediate in pharmaceutical research. Its high reactivity due to the presence of both electron-withdrawing fluorine atoms and an iodine atom makes it a versatile building block for the synthesis of various pharmacologically active molecules. For instance, it can be used to develop novel antiviral drugs by incorporating it into compounds that target viral replication mechanisms .
Material Science
In material science, this compound serves as a precursor for the synthesis of advanced materials. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of functional groups that can alter the physical properties of materials, such as thermal stability and electronic conductivity .
Organic Synthesis
3,5-Difluoro-4-iodo-pyridine-2-carbonitrile: is used in organic synthesis to construct complex molecules. Its cyano group can act as a handle for further chemical transformations, enabling the creation of heterocyclic compounds that are prevalent in many natural products and medicinal agents .
Agrochemical Development
The compound’s structural motif is found in many agrochemicals. Researchers can modify it to produce new herbicides and pesticides with improved efficacy and reduced environmental impact. The fluorine atoms, in particular, can enhance the biological activity of these agrochemicals .
Fluorescent Probes
Due to its electron-deficient nature, 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile can be used to create fluorescent probes for bioimaging. These probes can help in visualizing cellular processes and are essential tools in biological research and diagnostics .
Catalysis
This compound can also be employed in catalysis. It can be used to synthesize ligands for transition metal catalysts that are used in a variety of chemical reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
3,5-difluoro-4-iodopyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF2IN2/c7-3-2-11-4(1-10)5(8)6(3)9/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZQHKYVQVHNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)F)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

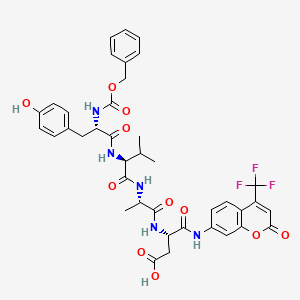
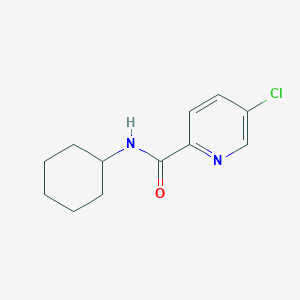

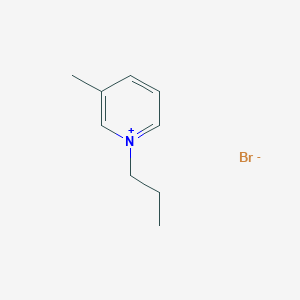
![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)
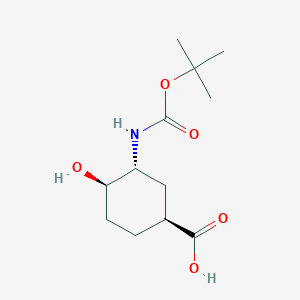
![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)
